4-Isocyanato-TEMPO,Technical grade
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Overview
Description
4-Isocyanato-TEMPO,Technical grade is an organic compound with the molecular formula C₁₀H₁₈N₂O₂. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes both hydroxy and isocyanato functional groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 4-Isocyanato-TEMPO,Technical grade typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine, which is commercially available.
Hydroxylation: The hydroxylation of 2,2,6,6-tetramethylpiperidine is achieved using hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Isocyanation: The hydroxylated compound is then reacted with phosgene or a similar isocyanate source to introduce the isocyanato group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-Isocyanato-TEMPO,Technical grade undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The isocyanato group can be reduced to form an amine.
Polymerization: The isocyanato group can participate in polymerization reactions to form polyurethanes.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Scientific Research Applications
4-Isocyanato-TEMPO,Technical grade has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
4-Isocyanato-TEMPO,Technical grade can be compared with similar compounds such as:
1-Hydroxy-2,2,6,6-tetramethylpiperidine: This compound lacks the isocyanato group and is primarily used as a mild base and a precursor to other derivatives.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a stable free radical used as a catalyst and chemical oxidant.
2,2,6,6-Tetramethylpiperidine: This compound is a hindered base used in various organic synthesis reactions.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-hydroxy-4-isocyanato-2,2,6,6-tetramethylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMANVPALRSWRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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